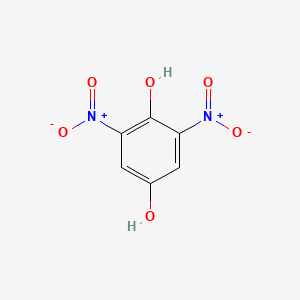
Diethoxydi(naphthalen-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxydi(naphthalen-1-yl)silane is an organosilicon compound with the molecular formula C24H24O2Si It is characterized by the presence of two ethoxy groups and a naphthalen-1-yl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethoxydi(naphthalen-1-yl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with diethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:
Naphthalen-1-yl lithium+Diethoxychlorosilane→this compound+Lithium chloride
The reaction is typically conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to handle the reactive intermediates safely and efficiently. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols or siloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) are used under mild conditions.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Major Products Formed
Oxidation: Silanols or siloxanes.
Substitution: Substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Aplicaciones Científicas De Investigación
Diethoxydi(naphthalen-1-yl)silane has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of silicon-based materials with unique optical and electronic properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Mecanismo De Acción
The mechanism of action of diethoxydi(naphthalen-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and coatings. The naphthalen-1-yl group imparts unique electronic properties to the compound, making it useful in applications requiring specific optical or electronic characteristics .
Comparación Con Compuestos Similares
Similar Compounds
Di(naphthalen-1-yl)dimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Diethoxydi(phenyl)silane: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.
Uniqueness
Diethoxydi(naphthalen-1-yl)silane is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with light or electronic devices .
Propiedades
Fórmula molecular |
C24H24O2Si |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
diethoxy(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C24H24O2Si/c1-3-25-27(26-4-2,23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18H,3-4H2,1-2H3 |
Clave InChI |
SGXNQRUIKNITME-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






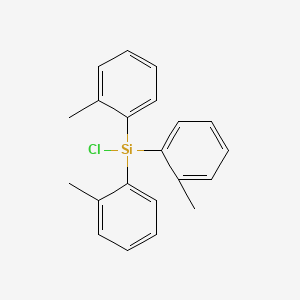
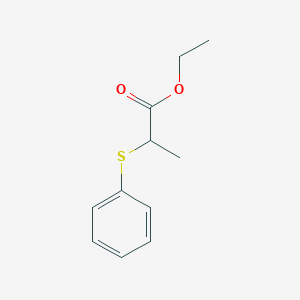



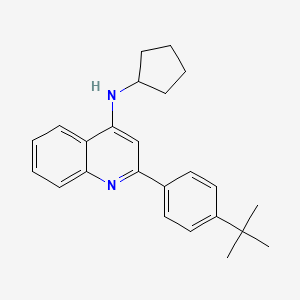

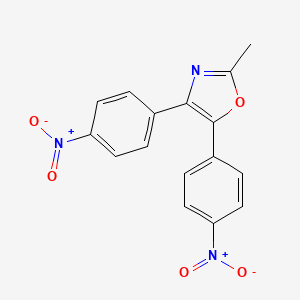
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
